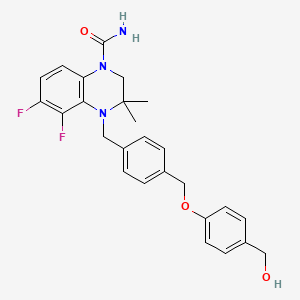
AMPD2 inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPD2 inhibitor 2 is a potent inhibitor of AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in purine metabolism by converting adenosine monophosphate (AMP) to inosine monophosphate (IMP). This compound has shown significant potential in scientific research, particularly in the fields of energy homeostasis and immuno-oncology .
Preparation Methods
The synthesis of AMPD2 inhibitor 2 involves several steps, starting from a high-throughput screening (HTS) hit compound. Through a series of structure-activity relationship (SAR) studies, compound 8 was discovered, which led to the development of this compound. The synthetic route includes the formation of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which exhibit a novel mechanism of action
Chemical Reactions Analysis
AMPD2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinoxaline derivatives, while reduction may yield tetrahydroquinoxaline derivatives .
Scientific Research Applications
AMPD2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of AMPD2 in purine metabolism and energy homeostasis.
Biology: It helps in understanding the physiological functions of AMPD2 in various biological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting AMPD2.
Mechanism of Action
AMPD2 inhibitor 2 exerts its effects by inducing allosteric modulation of AMPD2. This mechanism involves a conformational change in the enzyme, which prevents AMP from binding to the substrate pocket. This inhibition leads to a decrease in the conversion of AMP to IMP, thereby affecting the overall energy balance and purine metabolism .
Comparison with Similar Compounds
AMPD2 inhibitor 2 is unique compared to other similar compounds due to its novel mechanism of action and potent inhibitory activity. Some similar compounds include:
Pentostatin: An adenosine deaminase inhibitor used in the treatment of certain types of cancer.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Coformycin: Another adenosine deaminase inhibitor with potential therapeutic applications
Properties
Molecular Formula |
C26H27F2N3O3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
InChI Key |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


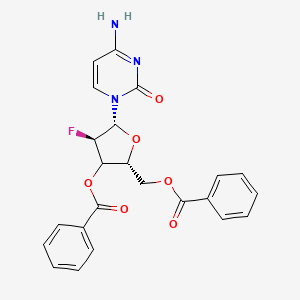
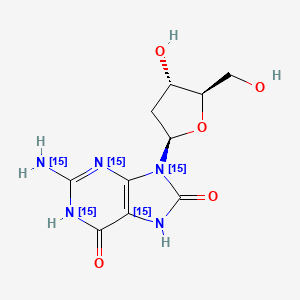
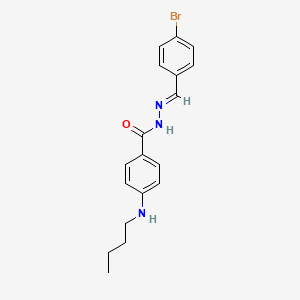
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)

![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)

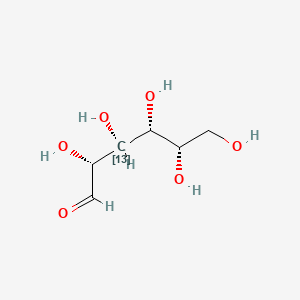
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
